Hexyl ethyl(phenyl)carbamodithioate
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Overview
Description
Hexyl ethyl(phenyl)carbamodithioate is an organic compound with the molecular formula C15H23NS2 . This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals. Dithiocarbamates have a wide range of applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl ethyl(phenyl)carbamodithioate can be synthesized through the reaction of hexylamine, ethyl chloroformate, and phenyl isothiocyanate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamodithioate structure. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl or hexyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Hexyl ethyl(phenyl)carbamodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of hexyl ethyl(phenyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s dithiocarbamate moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- Dimethyl dithiocarbamate
- Diethyl dithiocarbamate
- Pyrrolidine dithiocarbamate
Comparison: Hexyl ethyl(phenyl)carbamodithioate is unique due to its specific alkyl and aryl substituents, which confer distinct chemical and physical properties. Compared to other dithiocarbamates, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
62603-62-7 |
---|---|
Molecular Formula |
C15H23NS2 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
hexyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C15H23NS2/c1-3-5-6-10-13-18-15(17)16(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
InChI Key |
ORWOTDXCSRLTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=S)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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